2-(N-Methyl-N-phenylamino)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-methyl-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-12(10-11-7-8-13-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
YKQZYTOXMLWRHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 2 N Methyl N Phenylamino Thiazole Derivatives
Strategic Development of Synthetic Routes to 2-(N-Methyl-N-phenylamino)thiazole Scaffolds
The construction of the this compound core has been approached through various synthetic strategies, ranging from classical methods to modern, more efficient protocols.
Classical Hantzsch Thiazole (B1198619) Synthesis Adaptations
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a widely employed method for the preparation of 2-aminothiazole (B372263) derivatives. researchgate.netresearchgate.net This reaction traditionally involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. youtube.comyoutube.com In the context of synthesizing this compound, the key starting materials are an appropriate α-haloketone and N-Methyl-N-phenylthiourea.
The general reaction involves an initial S-alkylation of the thiourea by the α-haloketone, which is an SN2 reaction. youtube.com This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring. youtube.com The aromaticity of the final product is a significant driving force for the reaction. youtube.com
Several adaptations of the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and simplify purification processes. These include the use of microwave irradiation, which can significantly accelerate the reaction compared to conventional heating methods. nih.govnih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in higher yields and with shorter reaction times under microwave-assisted conditions compared to conventional reflux. nih.gov Another adaptation involves performing the reaction in a heated microreactor system under electro-osmotic flow control, which has shown comparable or greater conversions than equivalent macro-scale batch syntheses. rsc.org
The choice of solvent and reaction conditions can also influence the outcome. While neutral solvents typically lead exclusively to the formation of 2-(N-substituted amino)thiazoles, acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | Often requires extended periods (e.g., 8 hours) nih.gov | Significantly shorter reaction times nih.govnih.gov |
| Yields | Can be moderate nih.gov | Generally higher yields nih.gov |
| Purification | May require rigorous purification nih.gov | Often results in cleaner reactions and easier workup organic-chemistry.org |
Condensation and Cyclization Protocols
The core of the Hantzsch synthesis and related methods is the condensation and subsequent cyclization of key building blocks. The reaction of α-haloketones with N,N-disubstituted thioureas, such as N-Methyl-N-phenylthiourea, is a primary example of this strategy. The α-haloketones themselves can be synthesized through various methods, including the direct halogenation of ketones using reagents like N-halosuccinimides. researchgate.net The use of α-haloketones is a common theme in the synthesis of various heterocycles, not limited to thiazoles. nih.gov
Variations in this approach include the use of different halogenating agents for the ketone precursor. For instance, α-bromoketones can be prepared using bromine in glacial acetic acid under microwave irradiation, or through a quadruple phase method that minimizes side reactions. mdpi.com Similarly, α-iodoketones can be synthesized using iodine in an ionic liquid, offering a milder and greener alternative. mdpi.com
The cyclization step, which forms the thiazole ring, is a critical part of the process. The mechanism involves the nucleophilic attack of the nitrogen atom of the intermediate on the carbonyl carbon, followed by dehydration.
Multi-Component and One-Pot Reaction Architectures
To enhance synthetic efficiency, multi-component and one-pot reactions have been developed for the synthesis of thiazole derivatives. These strategies combine several reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time and resources.
One such approach involves a three-component reaction of an α-nitro epoxide, potassium thiocyanate, and a primary amine to produce polysubstituted 2-aminothiazoles in an environmentally friendly manner. Another innovative one-pot method utilizes a visible-light-induced reaction of active methylene (B1212753) ketone derivatives with various thioureas at room temperature. organic-chemistry.org
Environmentally Benign and Sustainable Synthetic Approaches for Thiazole Derivatives
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly and sustainable methods for thiazole synthesis. A notable example is the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea. organic-chemistry.org This method is not only fast, with reactions often completing in seconds, but also catalyst-free and produces high yields with simple workup procedures. organic-chemistry.org The recovery and reuse of excess reagents further enhance the sustainability of this protocol. organic-chemistry.org
Microwave-assisted synthesis, as mentioned earlier, also contributes to greener chemistry by reducing reaction times and often eliminating the need for harsh solvents. researchgate.netnih.gov The use of solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has also been explored. HFIP can act as both a promoter and the reaction medium, and its low boiling point allows for easy recovery and recycling. rsc.org
Post-Synthetic Derivatization and Functional Group Interconversion Strategies
Once the this compound scaffold is constructed, further structural diversity can be achieved through post-synthetic derivatization and functional group interconversions. This allows for the fine-tuning of the molecule's properties for various applications.
For example, the 2-amino group of a thiazole can be acylated or reacted with isocyanates to introduce a variety of substituents. researchgate.net The thiazole ring itself can also be functionalized. For instance, direct arylation of the C-H bonds of the thiazole ring can be achieved using copper-catalyzed reactions. organic-chemistry.org
Another strategy involves the modification of substituents already present on the thiazole ring. For example, a ketone group attached to the thiazole can be reduced to an alcohol or converted to other functional groups. These transformations are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
Reaction Mechanism Elucidation for Thiazole Ring Formation
Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and designing new ones. The mechanism of the Hantzsch thiazole synthesis has been a subject of study for many years. The initial step is widely accepted to be the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the α-haloketone, forming an S-alkylated intermediate. youtube.com
Following this S-alkylation, a cyclization occurs through the attack of one of the nitrogen atoms of the thiourea on the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate leads to the formation of the aromatic thiazole ring. youtube.comyoutube.com
The regioselectivity of the Hantzsch synthesis, particularly with unsymmetrical thioureas, can be influenced by reaction conditions. As mentioned earlier, acidic conditions can lead to the formation of isomeric products. rsc.org Mechanistic studies often employ spectroscopic techniques and computational methods to elucidate the structures of intermediates and transition states, providing a deeper understanding of the reaction pathway.
Investigation of Regioselectivity and Chemoselectivity
The Hantzsch thiazole synthesis, a cornerstone reaction for the formation of the thiazole ring, typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of synthesizing this compound, the use of an N,N-disubstituted thiourea, specifically N-methyl-N-phenylthiourea, introduces complexities regarding regioselectivity and chemoselectivity.
Regioselectivity: The reaction between an α-haloketone and an unsymmetrical thiourea can potentially lead to two different regioisomeric thiazole products. This is dependent on which nitrogen atom of the thiourea participates in the cyclization step. In the case of N-monosubstituted thioureas, studies have shown that the reaction conditions can influence the regiochemical outcome. For instance, in neutral solvents, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org The proportion of these isomers is influenced by the specific reaction conditions and the structure of the starting materials. rsc.org For N,N-disubstituted thioureas like N-methyl-N-phenylthiourea, the initial nucleophilic attack by the sulfur atom on the α-haloketone is the first step. The subsequent intramolecular cyclization involves one of the nitrogen atoms. The substitution pattern on the nitrogen atoms can influence which one is more likely to act as the nucleophile in the ring-closing step.
Chemoselectivity: The chemoselectivity of the Hantzsch synthesis for producing 2-aminothiazoles is generally high. The reaction proceeds via the initial formation of a C-S bond, followed by an intramolecular cyclization and dehydration. The key to this selectivity lies in the higher nucleophilicity of the sulfur atom of the thiourea towards the α-carbon of the α-haloketone, followed by the intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon.
Fascinating results have been reported in the Hantzsch condensation of α-bromo-1,3-diketones with N-substituted thioureas. These reactions have been shown to yield the expected 2-(N-arylamino)-5-acyl-4-methylthiazoles regioselectively in some cases, while in others, an unexpected C→N acyl migration leads to the formation of 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. researchgate.net This highlights the subtle electronic and steric factors that can govern the reaction pathway.
The following table summarizes findings on the regioselectivity in Hantzsch-type syntheses under different conditions:
| Reactants | Conditions | Products | Regioselectivity | Ref |
| α-halogeno ketones and N-monosubstituted thioureas | Neutral solvent | 2-(N-substituted amino)thiazoles | Exclusive formation | rsc.org |
| α-halogeno ketones and N-monosubstituted thioureas | Acidic conditions (e.g., 10M-HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | Formation of both isomers, proportions vary | rsc.org |
| α-bromo-1,3-diketones and N-substituted thioureas | Not specified | 2-(N-arylamino)-5-acyl-4-methylthiazoles or 2-(N-acylimino)-3-N-aryl-4-methylthiazoles | Regioselective or acyl migration product, or mixture | researchgate.net |
Understanding Intermediates and Transition States in Thiazole Synthesis
The generally accepted mechanism for the Hantzsch thiazole synthesis involves a sequence of steps starting with the nucleophilic attack of the thiourea sulfur on the α-haloketone. researchgate.net This initial S-alkylation is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
The key intermediates in this pathway are:
S-Alkylthiuronium salt: This is the initial product formed from the reaction of the thiourea and the α-haloketone.
4-Hydroxy-4,5-dihydrothiazole derivative (Thiazolinium salt intermediate): This intermediate is formed after the intramolecular nucleophilic attack of one of the thiourea nitrogen atoms on the carbonyl carbon of the ketone moiety. The stability and subsequent reaction of this intermediate are crucial in determining the final product.
Enamine intermediate: In some proposed mechanisms, particularly for the Hantzsch pyridine (B92270) synthesis which shares mechanistic similarities, the formation of an enamine from the β-keto ester and ammonia (B1221849) is a key step. wikipedia.orgorganic-chemistry.org A similar intermediate could be envisaged in certain variations of the thiazole synthesis.
The dehydration of the 4-hydroxy-4,5-dihydrothiazole intermediate is the final step that leads to the aromatic thiazole ring. The driving force for this step is the formation of the stable aromatic system.
Recent studies have begun to employ computational methods, such as Density Functional Theory (DFT), to investigate the transition states of these reactions. These computational analyses can provide valuable insights into the reaction pathway and help to explain the observed regioselectivity and reactivity. For instance, in the related Hantzsch pyridine synthesis, computational studies have been used to evaluate different proposed mechanistic pathways and identify the most likely intermediates and transition states. wikipedia.org While specific computational studies on this compound are not widely reported, the methodologies are applicable and could shed light on the precise mechanism.
The following table outlines the proposed intermediates in the Hantzsch thiazole synthesis:
| Intermediate | Description | Role in the Reaction |
| S-Alkylthiuronium salt | Product of the initial S-alkylation of the thiourea with the α-haloketone. | First key intermediate, sets up the molecule for cyclization. |
| 4-Hydroxy-4,5-dihydrothiazole | Formed via intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon. | Precursor to the final aromatic thiazole. |
| 1,2-Dihydropyridine intermediates | In Hantzsch pyridine synthesis, formed from the reaction of aromatic aldehydes with ethyl (methyl) acetoacetate (B1235776) and ammonium (B1175870) acetate. rsc.org | Analogous intermediates may form in related thiazole syntheses. |
Comprehensive Spectroscopic and Crystallographic Characterization of 2 N Methyl N Phenylamino Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectrometry for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, including advanced two-dimensional techniques, a detailed structural map of 2-(N-Methyl-N-phenylamino)thiazole can be constructed.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electron density around the proton, while coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. organicchemistrydata.orglibretexts.org
For this compound, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-8.5 ppm. The protons on the thiazole (B1198619) ring exhibit distinct signals, with the proton at position 5 (H-5) and the proton at position 4 (H-4) showing characteristic chemical shifts and coupling patterns. The methyl group protons (N-CH₃) typically appear as a singlet at approximately δ 3.60 ppm.
Table 1: ¹H NMR Spectral Data for this compound and Related Structures
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic-H | 7.22-8.50 | Multiplet | - | |
| Thiazole-H | 7.47-8.18 | Multiplet | - | |
| N-CH₃ | ~3.60 | Singlet | - | |
| Thiazole H-5 (unsubstituted) | ~7.4-7.7 | Doublet | ~3.2 | chemicalbook.com |
| Thiazole H-4 (unsubstituted) | ~7.9-8.2 | Doublet | ~3.2 | chemicalbook.com |
| Thiazole H-2 (unsubstituted) | ~8.9-9.0 | Doublet of Doublets | ~2.0, ~0.9 | chemicalbook.com |
| Note: Data for unsubstituted thiazole is provided for comparative purposes. |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. nih.gov
In this compound, the carbon atom of the methyl group (N-CH₃) is expected to resonate at a characteristic upfield position. The carbons of the phenyl ring will appear in the aromatic region, typically between 110 and 150 ppm. researchgate.net The thiazole ring carbons have distinct chemical shifts, with C-2, C-4, and C-5 being identifiable. For comparison, in 2-aminothiazole (B372263), the C-2, C-4, and C-5 carbons appear at approximately 169, 139, and 108 ppm, respectively. chemicalbook.com
Table 2: ¹³C NMR Spectral Data for this compound and Related Structures
| Carbon | Chemical Shift (δ, ppm) | Reference |
| N-CH₃ | Not explicitly found for the target compound | - |
| Phenyl C | ~116-144 | researchgate.net |
| Thiazole C-2 | ~160-170 | researchgate.net |
| Thiazole C-4 | ~152-158 | researchgate.net |
| Thiazole C-5 | ~108-112 | chemicalbook.comresearchgate.net |
| Note: Ranges are based on similar substituted thiazole structures. |
Two-dimensional (2D) NMR experiments provide further structural insights by revealing correlations between different nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.edu For instance, COSY would confirm the coupling between the H-4 and H-5 protons of the thiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For example, the singlet of the N-CH₃ protons would correlate with the N-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC can show correlations from the N-CH₃ protons to the C-2 carbon of the thiazole ring and the ipso-carbon of the phenyl ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectrometry, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov
The FTIR and Raman spectra of this compound would be expected to show characteristic bands for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the thiazole ring. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching (N-CH₃): Expected around 2850-2960 cm⁻¹.
C=N and C=C stretching vibrations of the thiazole and phenyl rings: These would appear in the 1400-1650 cm⁻¹ region.
Ring stretching and deformation modes of the thiazole ring: These are characteristic of the heterocyclic system.
C-N stretching vibrations: Associated with the amino group and its connection to the rings.
C-S stretching vibrations: Indicative of the sulfur atom within the thiazole ring.
For a related compound, 2-amino-4-methylthiazole, studies have shown characteristic bands for N-H stretching, C=N stretching, and various ring vibrations. mdpi.comsemanticscholar.org
Table 3: Expected FTIR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3000-3100 | nih.gov |
| Aliphatic C-H Stretch (N-CH₃) | 2850-2960 | nih.gov |
| C=N / C=C Stretch (Ring) | 1400-1650 | researchgate.net |
| Thiazole Ring Vibrations | Multiple bands | mdpi.comsemanticscholar.org |
| C-N Stretch | 1250-1350 | - |
| C-S Stretch | 600-800 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. miamioh.edu The molecular formula of this compound is C₁₀H₁₀N₂S, corresponding to a molecular weight of approximately 190.27 g/mol . evitachem.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would be expected to show characteristic losses of radicals and neutral molecules, providing further structural confirmation. Common fragmentation pathways for thiazole derivatives can involve the cleavage of the thiazole ring or the substituent groups. researchgate.netsapub.org
Expected fragmentation patterns for this compound could include:
Loss of a methyl radical (•CH₃) from the N-methyl group.
Cleavage of the N-phenyl bond.
Fragmentation of the thiazole ring, potentially leading to the formation of ions containing the sulfur and nitrogen heteroatoms.
The study of fragmentation patterns of nitrosamine (B1359907) compounds, which share some structural similarities, has shown characteristic losses such as the NO radical. nih.gov While not a nitrosamine, similar bond cleavages might be observed.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description | Reference |
| [M]⁺ | 190 | Molecular Ion | evitachem.com |
| [M - CH₃]⁺ | 175 | Loss of a methyl radical | - |
| [C₆H₅N]⁺ | 91 | Phenylamino (B1219803) fragment | - |
| [C₃H₃NS]⁺ | 85 | Thiazole ring fragment | - |
| Note: Fragmentation is predictive and would require experimental confirmation. |
Elemental Composition Analysis for Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of the synthesized this compound and assessing its purity.
For a compound with the molecular formula C₁₀H₁₀N₂S, the theoretical elemental composition is:
Carbon (C): ~63.13%
Hydrogen (H): ~5.30%
Nitrogen (N): ~14.72%
Sulfur (S): ~16.85%
Experimental results from elemental analysis should closely match these theoretical values to confirm the stoichiometry of the compound.
Following a comprehensive search of available scientific literature and databases, it has been determined that detailed experimental data for the comprehensive spectroscopic and crystallographic characterization of the chemical compound this compound is not publicly available at this time.
While general information regarding the synthesis and classification of this compound can be found, specific data points required for a thorough analysis as per the requested outline are absent from the accessible literature. This includes:
X-ray Diffraction (XRD) and Single Crystal Structural Analysis: No published crystal structure data, including unit cell parameters, space group, molecular conformation, and specific dihedral angles for this compound could be located. Consequently, a detailed analysis of its intermolecular interactions, crystal packing motifs, and potential polymorphism cannot be conducted.
UV-Visible and Emission Spectroscopy: Specific experimental data detailing the electronic transitions, including absorption and emission maxima (λmax), for this compound are not reported in the available literature.
Although research exists for structurally related thiazole derivatives, these findings are not directly applicable to this compound, as minor changes in molecular structure can lead to significant differences in crystallographic and spectroscopic properties.
Therefore, the generation of a scientifically accurate article with the specified detailed sections and data tables is not possible without access to primary experimental research data for this compound.
Reactivity Profiles and Chemical Transformations of 2 N Methyl N Phenylamino Thiazole
Electrophilic and Nucleophilic Reactions at the Thiazole (B1198619) Ring and Substituents
The reactivity of the thiazole ring in 2-(N-Methyl-N-phenylamino)thiazole is characteristic of both aromatic amines and thiazoles, allowing for a variety of chemical transformations. evitachem.com The thiazole ring itself is an electron-deficient system, which influences its reaction with electrophiles and nucleophiles.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution. The position of attack is directed by the substituents on the ring. pharmaguideline.com Generally, for thiazoles, the C5 position is the most susceptible to electrophilic attack, followed by the C4 position, due to the electron-donating character of the sulfur atom. pharmaguideline.com The presence of the electron-donating N-Methyl-N-phenylamino group at the C2 position further activates the C5 position towards electrophiles. pharmaguideline.com Reactions such as halogenation and sulfonation are expected to occur preferentially at this site. pharmaguideline.com
Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com However, in this compound, this position is already substituted. The amino group itself can act as a nucleophile in further reactions, enabling the synthesis of more complex molecules. evitachem.com Additionally, protons at the C2 position of unsubstituted thiazoles can be removed by strong bases like organolithium compounds, creating a nucleophilic center for reaction with various electrophiles. pharmaguideline.com
The N-Methyl-N-phenylamino substituent also partakes in reactions. The amino group can be involved in condensation reactions with aldehydes or ketones. smolecule.com
Oxidation-Reduction Chemistry of the Thiazole Moiety
The thiazole moiety within this compound can participate in both oxidation and reduction reactions, although specific studies on this particular molecule are not extensively detailed in the provided results. However, the general chemistry of thiazoles provides insight.
Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or sulfone under appropriate conditions. This transformation significantly alters the electronic properties and reactivity of the ring.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine (B150603) derivatives. smolecule.com For instance, catalytic hydrogenation can lead to the saturation of the ring. The specific products and reaction conditions would depend on the nature of the reducing agent and the other substituents present on the thiazole ring.
Cycloaddition Reactions and Pericyclic Processes
Cycloaddition reactions represent a powerful tool for the construction of complex molecular architectures, and 2-aminothiazole (B372263) derivatives, including this compound, have been shown to participate in such transformations.
Investigation of [2+2] Cycloaddition Pathways and Subsequent Ring Opening
Research on the reaction of 2-(phenylamino)thiazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has revealed an unexpected reaction pathway initiated by a [2+2] cycloaddition. researchgate.net This reaction occurs between the C4=C5 double bond of the thiazole ring and the alkyne. researchgate.net The initial cycloadduct, a fused cyclobutene, is not typically isolated. Instead, it undergoes a thermal disrotatory ring opening to form an all-cis 1,3-thiazepine (B12646109) intermediate. researchgate.net This electrocyclic ring opening is a six-electron, five-center process. researchgate.net This pathway ultimately leads to the formation of dimethyl 6-(phenylamino)-3,4-pyridinedicarboxylates in good yields under mild conditions. researchgate.net
[4+2] Cycloaddition and Sulfur Extrusion Pathways
While the [2+2] cycloaddition pathway is dominant in the reaction with DMAD, a competing [4+2] cycloaddition (Diels-Alder type reaction) followed by sulfur extrusion is also possible. researchgate.net In this pathway, the thiazole acts as a diene. This would lead to the formation of regioisomeric 2-amino-3,4-pyridinedicarboxylates. researchgate.net However, this pathway is generally less favored and these products are only observed in specific cases. researchgate.net The thermal extrusion of sulfur from thiadiazines to form pyrazoles is a known process, suggesting the feasibility of sulfur extrusion from the [4+2] cycloadduct under thermal conditions. rsc.org
Influence of the N-Methyl-N-phenylamino Substituent on Thiazole Ring Reactivity
The N-Methyl-N-phenylamino group at the C2 position exerts a significant electronic influence on the reactivity of the thiazole ring. As an electron-donating group, it increases the electron density of the ring, particularly at the C5 position. pharmaguideline.com This activation facilitates electrophilic substitution at this site. pharmaguideline.com
The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the thiazole ring, which is crucial for its reactivity in certain reactions. For instance, in cycloaddition reactions, the availability of this lone pair can assist in the nucleophilic attack of the thiazole ring on the dienophile or dipolarophile. nih.gov The nature of the substituents on the amino nitrogen can modulate this effect; for example, replacing the methyl and phenyl groups with other substituents can alter the reactivity of the thiazole system. nih.gov
Table 1: Summary of Reactivity of this compound
| Reaction Type | Position(s) on Thiazole Ring | Influence of N-Methyl-N-phenylamino Group |
| Electrophilic Substitution | C5 (major), C4 | Activating, directs to C5 |
| Nucleophilic Substitution | C2 (already substituted) | The amino group itself can act as a nucleophile |
| [2+2] Cycloaddition | C4=C5 | Facilitates initial nucleophilic attack |
| [4+2] Cycloaddition | Acts as diene | Electron-donating nature enhances diene character |
Theoretical and Computational Chemistry Studies on 2 N Methyl N Phenylamino Thiazole
Quantum Chemical Calculations: Electronic Structure and Energetics (DFT, Ab Initio)
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in investigating the molecular geometry and electronic structure of thiazole (B1198619) derivatives. researchgate.net For instance, DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly used to optimize the molecular geometry, including bond lengths and angles. researchgate.net These calculations provide insights into the fundamental electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher reactivity and the potential for intramolecular charge transfer.
Theoretical studies on related phenothiazine (B1677639) derivatives, which share some structural similarities, have also employed DFT to determine thermochemical parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), offering insights into their chemical reactivity. mdpi.com While not directly on 2-(N-Methyl-N-phenylamino)thiazole, these studies highlight the power of DFT in predicting the reactivity of complex heterocyclic systems. mdpi.com
Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
This table is illustrative and based on general findings for thiazole derivatives. Specific values for this compound would require dedicated calculations.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand the delocalization of electron density within a molecule, arising from interactions between filled and vacant orbitals. researchgate.netsphinxsai.com This analysis provides a detailed picture of bonding and antibonding interactions, lone pairs, and the hyperconjugative interactions that contribute to molecular stability. sphinxsai.comnih.gov
In the context of molecules like this compound, NBO analysis can reveal the extent of electron delocalization between the phenyl ring, the amino nitrogen, and the thiazole ring. These interactions, often described as donor-acceptor interactions in the NBO framework, are quantified by the second-order perturbation energy, E(2). nih.gov Higher E(2) values signify stronger interactions. nih.gov For similar heterocyclic systems, NBO analysis has been used to identify key intramolecular charge transfer pathways that stabilize the molecule. sphinxsai.com This method helps in understanding the electronic communication between different parts of the molecule, which is crucial for its chemical and physical properties.
Conformational Landscape Exploration and Stability Analysis
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-N bond connecting the phenylamino (B1219803) group to the thiazole ring and the N-C(methyl) bond, gives rise to different conformers with varying energies. Computational methods are employed to explore this conformational landscape and identify the most stable structures. nih.gov
Studies on similar flexible molecules have shown that DFT calculations can accurately predict the relative energies of different conformers. nih.gov For example, in a related system, the "hydrogen up" conformation was found to be more stable than the "down" conformation by 0.76 kcal/mol. nih.gov The analysis of the potential energy surface helps in understanding the preferred spatial arrangement of the molecule, which in turn influences its interactions with other molecules and its biological activity. The stability of different conformers is a result of a delicate balance of steric and electronic effects, including hyperconjugative interactions that can be elucidated by NBO analysis. nih.gov
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry provides valuable insights into the mechanisms of chemical reactions involving thiazole derivatives. evitachem.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. researchgate.net
Analysis of Intramolecular and Intermolecular Electronic Interactions
The electronic interactions within (intramolecular) and between (intermolecular) molecules of this compound are critical in determining its bulk properties and how it interacts with its environment.
Intramolecular Interactions: As revealed by NBO analysis, intramolecular interactions involve the delocalization of electron density between the different parts of the molecule. researchgate.net In similar structures, intramolecular hydrogen bonds have been identified and characterized using computational methods. mdpi.comnih.gov For example, the interaction between a hydrogen atom on the amino bridge and a nearby acceptor atom can significantly influence the molecule's conformation and stability. nih.gov
Intermolecular Interactions: In the solid state, molecules of this compound will pack in a way that is determined by a combination of intermolecular forces, such as van der Waals forces and electrostatic interactions. nih.gov Computational studies on related compounds have shown that even weak interactions like π-π stacking between aromatic rings can play a role in the crystal packing. nih.gov Spectroscopic and computational data on similar phenothiazinium salts have been used to study their aggregation behavior in solution, which is governed by these intermolecular forces. researchgate.net
Advanced Applications of 2 N Methyl N Phenylamino Thiazole in Chemical Systems
Application as a Core Building Block in Complex Organic Synthesis
The thiazole (B1198619) moiety is a versatile scaffold in drug discovery and development, and 2-(N-Methyl-N-phenylamino)thiazole serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules. evitachem.comnih.gov Its structure allows for a variety of chemical modifications, making it a valuable building block for creating diverse molecular architectures.
One of the primary uses of this compound in organic synthesis is in the construction of larger heterocyclic systems. The amino group can act as a nucleophile, participating in reactions to form fused ring systems or to introduce new functional groups. evitachem.com For instance, it can undergo cyclization with various electrophiles, leading to the formation of novel heterocyclic compounds with potential therapeutic applications. evitachem.com
The thiazole ring itself is a key structural feature in many pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. evitachem.comnih.gov By using this compound as a precursor, chemists can synthesize derivatives with tailored biological activities. For example, derivatives of 2-aminothiazoles have been investigated for their potent activity against various pathogens. The ability to modify the substituents on the thiazole ring and the amino group allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity for specific biological targets.
Furthermore, the synthesis of this compound itself can be achieved through various methods, including condensation reactions and one-pot syntheses, which offer efficient routes to this important intermediate. evitachem.com The development of environmentally friendly synthetic approaches, such as those using water as a solvent or solvent-free conditions, has further enhanced the utility of thiazole derivatives in organic synthesis. bepls.com
Contributions to Materials Science and Engineering
The unique electronic properties derived from its heterocyclic structure make this compound a compound of interest in materials science. evitachem.com Its applications span from the development of optoelectronic materials to its integration into conductive polymers and fluorescent dyes.
Design and Development of Optoelectronic Materials
Thiazole-containing compounds are increasingly being explored for their potential in optoelectronic devices. The extended π-conjugated system in derivatives of this compound can lead to interesting photophysical properties, such as fluorescence. nih.gov These properties are crucial for the development of organic light-emitting diodes (OLEDs), sensors, and other optical devices.
Research has shown that modifying the structure of thiazole derivatives can tune their electronic and optical properties. For instance, the introduction of different substituents on the thiazole ring can lead to significant shifts in absorption and emission spectra. nih.gov This tunability is a key advantage in designing materials with specific optoelectronic characteristics.
Integration into Conductive Polymers and Functional Materials
The development of n-type polymers with high electrical conductivity is a significant challenge in the field of organic thermoelectrics. nih.gov Thiazole-based polymers are being investigated as potential candidates for these applications. The incorporation of thiazole units into a polymer backbone can enhance its electronic properties and lead to materials with improved conductivity. nih.gov
Recent studies have focused on creating thiazole imide-based n-type polymers. By incorporating selenophene (B38918) into the polymer backbone, researchers have been able to lower the LUMO levels, create a more planar backbone, and improve film crystallinity. nih.gov These modifications have resulted in polymers with significantly enhanced electrical conductivity, demonstrating the potential of thiazole-based materials in organic electronics. nih.gov The unique electronic properties associated with the thiazole ring structure make it a valuable component in the design of novel functional materials.
Application in Fluorescent Dyes and Luminescent Systems
Thiazole derivatives are well-known for their fluorescent properties and have been used in the development of various fluorescent dyes and probes. nih.gov The compound Thiazole Orange (TO), for example, exhibits a significant increase in fluorescence upon binding to nucleic acids, making it a valuable tool for biological imaging. mdpi.com
Derivatives of this compound can also be designed to exhibit fluorescence. The introduction of specific functional groups can lead to compounds with strong emission in both solution and the solid state. nih.govnih.gov For instance, the reaction of naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives with various amines can produce new fluorescent compounds with large bathochromic shifts and orange-red fluorescence. nih.gov
Furthermore, thiazole-based dyes have been developed for specific applications such as staining RNA in live cells and detecting amyloid fibrils. researchgate.netrsc.org A new RNA-selective fluorescent dye, created by integrating a thiazole orange and a styryl moiety, has shown excellent performance in live-cell imaging. rsc.org These examples highlight the versatility of the thiazole scaffold in creating advanced fluorescent materials.
Utilization in Catalysis and Organometallic Chemistry
The presence of both nitrogen and sulfur atoms in the thiazole ring makes it an excellent ligand for coordinating with metal ions. nih.gov This property has led to the use of this compound and its derivatives in the field of catalysis and organometallic chemistry.
Development of Ligands for Metal Catalysis
Thiazole-based ligands have been successfully employed in various metal-catalyzed reactions. The ability of the thiazole ring to coordinate to both soft and hard metals makes it a versatile ligand for a range of catalytic transformations. nih.gov
A series of N,P-ligands containing thiazole, imidazole, and oxazoline (B21484) moieties have been prepared and evaluated in the palladium-catalyzed cycloisomerization of 1,6-enynes. researchgate.net The reactivity and enantioselectivity of the reaction were found to be highly dependent on the structure of the chiral ligand, with some ligands achieving high enantiomeric excess. researchgate.net This research demonstrates the potential of thiazole-based ligands in asymmetric catalysis.
Furthermore, the synthesis of 5-N-arylaminothiazoles and their coordination to first-row transition metals has been explored. nih.gov These studies have shown that the formation of metal-thiazole complexes can lead to enhanced emission properties, suggesting their potential use in sensing applications. nih.gov The development of new thiazole-based ligands continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a variety of chemical transformations.
Exploration in Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a burgeoning field in synthetic chemistry. Thiazole derivatives, particularly those that can form thiazolium salts, are well-known for their ability to act as catalysts, most notably in reactions like the benzoin (B196080) condensation. The nitrogen atom in the thiazole ring can be quaternized to form a thiazolium ion, which possesses an acidic proton at the C2 position. Deprotonation of this position generates a nucleophilic carbene, the key catalytic species.
However, for this compound, the C2 position is substituted with the amino group, which inherently blocks the typical pathway for forming a catalytic carbene at that site. While the amino group itself could potentially participate in other forms of organocatalysis, such as enamine or iminium ion catalysis, specific research detailing the exploration and application of this compound as an organocatalyst is not readily found in scientific databases. Its primary role appears to be as a synthetic building block rather than a direct catalytic agent. evitachem.com
Coordination Chemistry and Metal Ion Complexation Studies
The thiazole ring contains both a nitrogen and a sulfur atom, which are potential donor sites for coordination with metal ions. The nitrogen atom acts as a hard base, while the sulfur atom is a soft base, allowing thiazole derivatives to coordinate with a wide range of metals. The specific substituents on the thiazole ring can significantly influence the ligand's electronic properties and its coordination behavior.
In the case of this compound, the exocyclic amino nitrogen, in addition to the endocyclic nitrogen and sulfur atoms, provides multiple potential binding sites for metal ions. This could lead to the formation of various coordination complexes with interesting structural and electronic properties. For instance, related 2-aminothiazole (B372263) derivatives have been shown to form stable complexes with transition metals like cobalt(II) and copper(II), where the ligand coordinates to the metal center. researchgate.net
Despite this potential, specific studies focusing on the synthesis, characterization, and properties of metal complexes with this compound as a ligand are scarce. While the synthesis of related N-phenylthiazol-2-amine derivatives and their coordination with metals for applications in antimicrobial agents have been reported, detailed complexation studies with this exact compound, including the determination of stability constants, coordination modes, and the properties of the resulting complexes, are not extensively covered in the available literature. researchgate.net The synthesis of copper(I) halide complexes with the related, but structurally distinct, N-methylbenzothiazole-2-thione has been detailed, highlighting the interest in metal complexes of substituted thiazoles. nih.gov
Structure Property Relationships Spr and Rational Design Principles for 2 N Methyl N Phenylamino Thiazole Derivatives
Correlation of Molecular Structure with Spectroscopic Properties
The spectroscopic characteristics of 2-(N-Methyl-N-phenylamino)thiazole derivatives are intricately linked to their molecular structure. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the electronic and conformational properties of these compounds.
Detailed spectroscopic studies, often complemented by computational methods like Density Functional Theory (DFT), allow for the precise assignment of spectral features. doi.orgresearchgate.net For instance, the IR spectra of thiazole (B1198619) derivatives show characteristic stretching vibrations for the heteroaromatic structure. doi.org In the case of (Z)-3-Benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole, distinct peaks are observed for NH stretching, aromatic C-H stretching, and C=N bonds. nih.gov
¹H and ¹³C NMR spectroscopy are crucial for elucidating the substitution patterns on the thiazole and phenyl rings. In one study, the ¹H NMR spectrum of a 2,3,4-trisubstituted thiazole derivative showed specific signals for the methyl, benzyl, and thiazole protons, confirming the compound's structure. nih.gov Similarly, ¹³C NMR provides detailed information about the carbon skeleton. nih.gov Computational simulations of NMR chemical shifts have shown excellent agreement with experimental data, with minimal deviations, further validating the structural assignments. researchgate.net
UV-Vis spectroscopy reveals the electronic transitions within the molecule. Thiazole derivatives typically exhibit π→π* and n→π* transitions. researchgate.net The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission peaks, a phenomenon that is critical for the design of photoactive materials. nih.gov
| Derivative Name | Spectroscopic Technique | Key Findings |
| (Z)-3-Benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole | IR, ¹H NMR, ¹³C NMR | IR: Peaks at 3286 cm⁻¹ (NH), 3085 cm⁻¹ (aromatic CH), 1609 cm⁻¹ (C=N). ¹H NMR: Signals at δ 1.98 (CH₃), 5.00 (benzyl-CH₂), 6.42 (thiazole-H). ¹³C NMR: Signals at δ 13.7 (CH₃), 47.1 (benzyl-CH₂), 164.1 (C2). nih.gov |
| Ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate | FTIR, ¹H-NMR, ¹³C-NMR | Spectroscopic data validated the cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate. researchgate.net |
| (R)-camphor-based thiazolidinone derivative | ¹H-NMR, ¹³C-NMR, UV-Vis | Simulated NMR values showed excellent agreement with experimental shifts. UV-Vis revealed n→π* and π→π* transitions. doi.orgresearchgate.net |
Systematic Study of Substituent Effects on Chemical Reactivity and Synthetic Outcomes
The chemical reactivity and the outcomes of synthetic routes for this compound derivatives are heavily influenced by the electronic and steric effects of substituents. A cornerstone of thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. rsc.orgchemicalbook.com
The nature of the substituents on both the phenyl ring of the N-phenylamino group and the thiazole ring itself can dictate the reaction's efficiency and the final product's properties. For example, in the synthesis of a series of 2-phenylamino-thiazole derivatives, the reaction conditions and the nature of the α-halo-ketones were critical for the successful formation of the target compounds. researchgate.net
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. For thiazole derivatives, SAR studies have revealed that specific substitutions can dramatically enhance their therapeutic potential. For instance, in a series of 2-amino-4-thiazole-containing renin inhibitors, the introduction of a 2-amino-4-thiazolyl moiety at a specific position led to potent and selective inhibition of the target enzyme. nih.gov In another study on antimicrobial 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, the nature of substituents on the pyrazoline ring significantly impacted their activity against various bacterial and fungal strains. nih.govmdpi.com
The electronic nature of the substituents plays a crucial role. Electron-donating groups can increase the electron density on the thiazole ring, potentially affecting its reactivity towards electrophiles. Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. These electronic perturbations also influence the biological activity. In a study of thiazole derivatives as anticancer agents, it was found that a methoxy (B1213986) group led to higher activity compared to a halogen group, highlighting the importance of electronic effects. ijper.org
| Compound Series | Substituent Variation | Effect on Reactivity/Activity |
| 2-Amino-4-thiazole renin inhibitors | Moiety at P2 position | Introduction of a 2-amino-4-thiazolyl moiety resulted in potent and selective renin inhibition. nih.gov |
| 3-Aryl-6-phenylimidazo[2,1-b]thiazoles | Aryl substituents | Certain substitutions led to high cytotoxic activity against various cancer cell lines. ijper.org |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | Substituents on pyrazoline ring | Significant impact on antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.govmdpi.com |
| Pyrazole, naphthalene, and thiazole containing compounds | Methoxy vs. halogen group | Methoxy group resulted in higher anticancer activity. ijper.org |
Engineering Molecular Architectures for Tunable Electronic and Optical Properties
The molecular architecture of this compound derivatives can be strategically engineered to fine-tune their electronic and optical properties for applications in materials science. The inherent π-conjugated system of the thiazole ring, coupled with the phenylamino (B1219803) substituent, provides a versatile platform for creating molecules with tailored characteristics.
Computational studies, particularly those employing DFT, are instrumental in predicting how structural modifications will affect electronic properties. researchgate.netjmaterenvironsci.com These studies have shown that the introduction of electron-donating and electron-withdrawing groups can alter the frontier molecular orbitals (HOMO and LUMO), leading to red-shifts in absorption and emission spectra. nih.gov This principle is fundamental for the design of organic dyes for applications such as dye-sensitized solar cells (DSSCs) and for creating materials with nonlinear optical (NLO) properties. researchgate.netjmaterenvironsci.com
For example, the synthesis of thiazole derivatives with extended π-systems or specific donor-acceptor architectures has been explored to enhance their NLO response. researchgate.net The strategic placement of substituents can lead to significant intramolecular charge transfer, a key requirement for high NLO activity. researchgate.net
The planarity of the molecular structure also plays a significant role. A more planar conformation generally leads to better π-electron delocalization, which can enhance electronic conductivity and optical absorption. However, steric hindrance from bulky substituents can disrupt this planarity. jmaterenvironsci.com
| Molecular Design Strategy | Property Tuned | Predicted/Observed Outcome |
| Introduction of electron-donating/withdrawing groups | Absorption/Emission Spectra | Red-shifts in absorption and emission peaks. nih.gov |
| Creation of donor-π-acceptor (D-π-A) structures | Electronic and Optical Properties | Enhanced intramolecular charge transfer, suitable for DSSCs and NLO materials. researchgate.netjmaterenvironsci.com |
| Variation of π-conjugation order | Photovoltaic Performance | Influences light harvesting efficiency and injection driving force in DSSCs. jmaterenvironsci.com |
Predictive Models for Synthetic Yield and Reaction Efficiency Based on Structural Parameters
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, offers a powerful tool for rationalizing the synthesis of this compound derivatives. These models aim to establish a mathematical correlation between the structural or physicochemical properties of molecules and their biological activity or, in this context, their synthetic accessibility.
While most QSAR studies on thiazole derivatives have focused on predicting biological activities like antimicrobial or anticancer potency, the underlying principles can be extended to forecast synthetic outcomes. nih.govresearchgate.netacs.orgresearchgate.netnih.gov By identifying key molecular descriptors that influence reaction success, it is possible to design synthetic targets with a higher probability of successful and efficient synthesis.
For instance, 3D-QSAR models have been developed for thiazole derivatives that consider steric and electrostatic fields around the molecules. nih.gov These models have shown good predictive power for biological activity and could potentially be adapted to predict reactivity in a synthetic context. nih.gov The descriptors used in these models, such as atomic charges, surface area, and conformational energies, are all relevant to how a molecule will behave in a chemical reaction. nih.govacs.org
The development of such predictive models for synthesis would involve compiling a large dataset of reactions with varying substrates and quantifying their yields. Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) could then be used to build a model that links structural descriptors to reaction efficiency. nih.gov While specific models for the synthesis of this compound are not widely reported, the foundational work in QSAR of thiazoles provides a clear roadmap for their development. researchgate.netacs.orgresearchgate.netnih.gov
| QSAR Model Type | Key Descriptors | Predicted Outcome |
| 3D-QSAR (Molecular Shape Analysis) | Jurs descriptors (charge-weighted surface area), partial moment of inertia, conformational energy. | Adenosine A3 receptor affinity. nih.gov |
| 2D-QSAR | Physicochemical properties (e.g., PSA, EstateVSA5, MoRSEP3). | Aurora kinase inhibitory activity. acs.org |
| ANN-QSAR | Molecular descriptors (e.g., those related to atomic volume, charges, electronegativity). | HCV NS5B polymerase inhibition. nih.gov |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(N-Methyl-N-phenylamino)thiazole derivatives?
Optimization involves solvent selection, catalyst choice, and reaction condition control. For instance, ethanol with triethylamine as a catalyst under reflux conditions yields high-purity derivatives, as shown in multi-step syntheses of structurally similar thiazoles . Reaction monitoring via TLC and adjusting time (4–6 hours) improves yield, while solvent polarity (e.g., dioxane vs. ethanol) and temperature (reflux vs. room temperature) influence regioselectivity . Systematic parameter variation, followed by HPLC or NMR validation, is critical .
Q. Which spectroscopic methods are most effective for characterizing thiazole derivatives, and how should data inconsistencies be addressed?
Key techniques include:
- IR spectroscopy for identifying functional groups (e.g., C=O, NH stretches) .
- 1H/13C NMR for structural elucidation, with DMSO-d6 as a solvent to resolve aromatic proton splitting .
- Mass spectrometry (ESI-MS) for molecular weight confirmation .
Inconsistencies between experimental and computational data (e.g., chemical shifts) require cross-validation via multiple techniques (e.g., IR + NMR + elemental analysis) and revisiting reaction conditions to rule out impurities .
Q. How can researchers determine the purity and structural integrity of synthesized this compound compounds?
- HPLC : Retention times (e.g., acetonitrile-methanol-buffer systems) correlate with log P values and purity .
- Melting point analysis : Sharp ranges (e.g., 172–174°C) indicate crystallinity and purity .
- Elemental analysis : Agreement between calculated and observed C/H/N/S percentages (±0.3%) confirms composition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- QSAR modeling : Use chromatographic data (e.g., RP2 phase with acetonitrile-methanol-buffer) to correlate lipophilicity (log P) with bioactivity (e.g., H1-antihistamine pA2 values) .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Br, -F) to thiazole rings and assess changes in antimicrobial or antitumor activity via in vitro assays .
- Docking studies : Compare binding poses (e.g., AutoDock Vina) of derivatives with target enzymes (e.g., acetylcholinesterase) to identify critical interactions .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for thiazole derivatives?
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational equilibria or hydrogen bonding .
- X-ray crystallography : Resolve ambiguities in aromatic proton assignments by comparing experimental and calculated dihedral angles .
- Solvent effects : Re-run computations with explicit solvent models (e.g., COSMO) to better match observed shifts in polar solvents like DMSO .
Q. What in vitro methodologies are recommended for assessing the antitumor potential of thiazole-containing compounds?
- Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Synergy studies : Combine derivatives with standard chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI) .
Q. How do solvent polarity and catalyst selection influence the regioselectivity of thiazole ring functionalization?
- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position, while protic solvents (e.g., ethanol) stabilize intermediates for 2-substitution .
- Triethylamine promotes deprotonation in SNAr reactions, enhancing reactivity toward aryl halides .
- KOH in dioxane facilitates cyclocondensation for thiadiazole-thiazole hybrids, as shown in multi-component syntheses .
Q. What are the mechanistic approaches to elucidate the role of the thiazole moiety in enzyme inhibition?
- Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots for competitive/non-competitive binding .
- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., tubulin) to map binding sites .
- Metabolic profiling : Use LC-MS to track thiazole-derived metabolites in cellular models, identifying bioactive intermediates .
Notes
- Citations align with evidence IDs and focus on methodological rigor.
- Advanced questions emphasize mechanistic and analytical depth, while basic questions address synthesis and characterization fundamentals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
